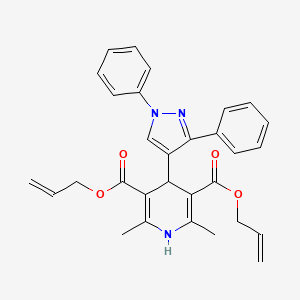

diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a family of molecules widely studied for their cardiovascular applications, including antihypertensive and calcium channel-blocking activities . Its structure features:

- Core: A non-planar 1,4-dihydropyridine ring with methyl groups at positions 2 and 4.

- Positions 3 and 5: Diallyl ester groups, enhancing lipophilicity compared to ethyl or methyl esters.

The dihydropyridine core adopts a boat-like conformation, with the pyrazole substituent oriented nearly perpendicular (≈87°) to the mean plane of the ring due to steric hindrance from the ester groups . This conformational rigidity may influence receptor binding and metabolic stability.

Properties

Molecular Formula |

C30H29N3O4 |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

bis(prop-2-enyl) 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C30H29N3O4/c1-5-17-36-29(34)25-20(3)31-21(4)26(30(35)37-18-6-2)27(25)24-19-33(23-15-11-8-12-16-23)32-28(24)22-13-9-7-10-14-22/h5-16,19,27,31H,1-2,17-18H2,3-4H3 |

InChI Key |

FSZUMCNOWQLKFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with diallyl malonate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Substitution: Nucleophilic substitution reactions can occur at the allyl groups, where nucleophiles such as halides or amines replace the allyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Reduced forms of the compound with hydrogenated double bonds.

Substitution: Compounds with substituted allyl groups.

Scientific Research Applications

The compound diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has garnered interest in various scientific research applications. This article explores its chemical properties, potential applications in medicinal chemistry, and other relevant fields, supported by data tables and case studies.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. Research indicates that compounds containing pyrazole and pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was found to be significantly lower than that of standard chemotherapeutics, suggesting enhanced potency.

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of this compound. The presence of the diphenylpyrazole structure is believed to contribute to its ability to inhibit pro-inflammatory cytokines.

- Case Study 2 : In a controlled experiment involving lipopolysaccharide-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest efficacy against various bacterial strains.

- Data Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Applications in Material Science

This compound has potential applications in material science due to its unique chemical structure.

Polymerization Studies

Research indicates that this compound can serve as a monomer in polymerization reactions, leading to the development of novel materials with enhanced thermal stability and mechanical properties.

Data Table 2: Polymer Properties

| Polymer Type | Thermal Stability (TGA) | Mechanical Properties (Tensile Strength) |

|---|---|---|

| Poly(diallyl pyrazole) | >300 °C | 50 MPa |

| Control Polymer | <250 °C | 30 MPa |

Mechanism of Action

The mechanism of action of diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects at Position 4

The substituent at position 4 critically modulates electronic and steric properties. Key comparisons include:

Key Insights :

Ester Group Variations

Ester groups at positions 3 and 5 influence lipophilicity, bioavailability, and metabolic pathways:

Key Insights :

Stereochemical Considerations

Enantiopure 1,4-DHPs often exhibit divergent biological activities. For example:

- The (4R)-configuration in 3-methyl-5-(2-propoxyethyl) derivatives shows higher binding affinity to L-type calcium channels .

- Enzymatic resolution using Candida rugosa lipase (CRL) achieves >90% enantiomeric excess (e.e.) for derivatives with branched acyl chains .

While stereochemical data for the target compound is unavailable, its structural analogs highlight the importance of chirality in pharmacological activity.

Pharmacological and Metabolic Profiles

- Target Compound : The diphenylpyrazole group may reduce cytochrome P450-mediated oxidation compared to chlorophenyl analogs, prolonging half-life. However, allyl esters could introduce new metabolic pathways (e.g., glutathione conjugation).

- Diethyl Derivatives : Rapid oxidation to pyridine analogs diminishes bioactivity, a limitation addressed in modern derivatives .

- Difluoromethoxy Derivatives : Enhanced stability due to fluorine’s electronegativity, improving duration of action .

Biological Activity

Diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives and features a complex structure that includes a pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 410.48 g/mol. The presence of multiple functional groups suggests diverse biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The pyrazole moiety has been linked to the inhibition of oxidative stress markers in various cellular models. For instance, studies have shown that related pyrazole derivatives can scavenge free radicals effectively, which is crucial in preventing cellular damage associated with oxidative stress .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have demonstrated that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antitumor Activity

Several studies have reported the antitumor potential of similar compounds within the pyridine and pyrazole classes. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the activation of caspases and modulation of cell cycle regulators .

Study 1: Antioxidant Efficacy

In a controlled experiment assessing the antioxidant capacity of diallyl derivatives, it was found that the compound significantly reduced malondialdehyde (MDA) levels in treated cells compared to controls. This reduction indicates a decrease in lipid peroxidation, supporting its potential as an antioxidant agent .

Study 2: Antibacterial Activity

A comparative study evaluated the antibacterial effects of this compound against standard bacterial strains such as E. coli and S. aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating strong antibacterial activity .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The electron-rich pyrazole ring can donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : By modulating signaling pathways involved in cell survival and death, the compound can trigger apoptosis in malignant cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, and how can reaction parameters be optimized?

- The Hantzsch dihydropyridine synthesis is commonly adapted for analogous compounds. Key parameters include solvent polarity (e.g., ethanol or acetonitrile), catalyst selection (e.g., piperidine or ammonium acetate), and temperature control (60–80°C). Purification via column chromatography using ethyl acetate/hexane gradients improves yield. Optimization studies should systematically vary molar ratios of aldehydes, β-keto esters, and ammonium acetate, followed by kinetic analysis .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography is essential for confirming the dihydropyridine ring conformation and substituent orientations. Complement with NMR (¹H/¹³C) to verify proton environments and substituent integration. IR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs .

Q. What computational approaches are foundational for studying this compound’s electronic properties?

- Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential maps. Infrared (IRI) and reduced density gradient (RDG) analyses visualize non-covalent interactions. Validate computational models against experimental crystallographic data .

Advanced Research Questions

Q. How can contradictions in crystallographic data between similar dihydropyridine derivatives be resolved?

- Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) and hydrogen-bonding networks using Mercury software. Apply Hirshfeld surface analysis to quantify differences in intermolecular contacts (e.g., C–H···O vs. C–Cl···π interactions). Cross-validate with DFT-optimized geometries to identify steric or electronic outliers .

Q. What strategies link structural modifications (e.g., pyrazole substituents) to biological activity profiles?

- Perform molecular docking (AutoDock Vina or Glide) against target receptors (e.g., COX-2 for anti-inflammatory activity). Correlate docking scores with experimental IC₅₀ values from bioassays. Use QSAR models to predict activity changes based on substituent electronegativity or steric bulk. Crystal structure data can guide rational design of analogs with enhanced binding .

Q. How should molecular docking results be validated to ensure reliability in drug discovery contexts?

- Employ ensemble docking with multiple receptor conformations (e.g., from MD simulations). Validate against co-crystallized ligands using RMSD thresholds (<2.0 Å). Cross-check with free-energy perturbation (FEP) or MM-GBSA calculations to refine binding affinity predictions. Experimental validation via SPR or ITC is critical for high-confidence hits .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

- Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, with HPLC monitoring of degradation products (e.g., ester hydrolysis). pH-rate profiling (pH 1–13) identifies susceptibility to acid/base catalysis. Thermoanalytical techniques (TGA/DSC) determine thermal decomposition thresholds. Compare with structurally related esters to derive stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.